2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine typically involves the acetylation of ribofuranosyl derivatives followed by chlorination. The reaction conditions often include the use of acetic anhydride and a suitable base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to remove the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted purine derivatives.
Hydrolysis: The major product is the deacetylated ribofuranosyl purine.
Scientific Research Applications
2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential antitumor activity and ability to induce apoptosis in cancer cells
Properties
Molecular Formula |
C16H17ClN4O7 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O7/c1-7(22)25-5-11-12(26-8(2)23)13(27-9(3)24)15(28-11)21-6-19-10-4-18-16(17)20-14(10)21/h4,6,11-13,15H,5H2,1-3H3/t11-,12?,13+,15-/m1/s1 |
InChI Key |
SGJGXDVELVNMPT-HCHQLJBOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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